REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>C(O)(C)(C)C>[CH3:15][O:14][C:10](=[O:13])[CH2:11][CH2:12][C:7]([C:8]#[N:9])([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13]
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Name
|
|
Quantity
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11.7 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CC#N
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Name
|
|
Quantity
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47 mL
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Type
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reactant
|
Smiles
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C(C=C)(=O)OC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated to the boiling point
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Type
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CUSTOM
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Details
|
The heat source was then removed
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Type
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DISSOLUTION
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Details
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Triton B (benzyltrimethylammonium hydroxide, 40 per cent in methanol, 15.2 ml), dissolved in tert-butanol (23 ml)
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Type
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ADDITION
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Details
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was added dropwise
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Type
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ADDITION
|
Details
|
After the dropwise addition
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Type
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TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
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4 h
|
Type
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ADDITION
|
Details
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toluene (100 ml) and water (70 ml) were added to the mixture
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Type
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CUSTOM
|
Details
|
The organic phase was separated off
|
Type
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WASH
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Details
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washed with water (1×70 ml) and saturated sodium chloride solution (1×50 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
|
After drying with Na2SO4
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Type
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DISTILLATION
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Details
|
the solvent was distilled off in a fume cupboard because of the severe odour nuisance
|
Type
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CUSTOM
|
Details
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Purification
|
Type
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CUSTOM
|
Details
|
was carried out by a bulb tube
|
Type
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DISTILLATION
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Details
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distillation under a pressure of 7.8×10−2 mbar at a temperature of 235° C
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC=CC=C1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |